5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDURKFNAKPDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1H-Indole-3-carbohydrazide
Ethyl 1H-indole-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux to yield 1H-indole-3-carbohydrazide .
Synthesis of Thiosemicarbazide Intermediate
The hydrazide reacts with 4-bromophenyl isothiocyanate to form a thiosemicarbazide intermediate.
Cyclization to 5-Mercapto-1,2,4-triazole
The thiosemicarbazide undergoes base-mediated cyclization to form the triazole-thiol core.
Introduction of Cyclopropyl Group
The cyclopropyl moiety is introduced via S-alkylation using 3-(2-bromoethyl)-1H-indole or cyclopropyl bromide.
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Conditions :
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Characterization :
Alternative Methods and Modifications
One-Pot Synthesis
A streamlined one-pot method combines hydrazide formation, thiosemicarbazide synthesis, and cyclization in a single reactor:
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization, enhancing efficiency:
Characterization and Analytical Data
Spectral Data for Final Product
Purity and Yield Optimization
| Step | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide | THF | None | 25 | 75 |
| Cyclization | H₂O/KOH | KOH | 100 | 85 |
| S-Alkylation | DMF | Et₃N | 60 | 70 |
Challenges and Solutions
Low Alkylation Efficiency
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of phenyl-substituted triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Position 4
- Cyclopropyl vs. Methyl/Ethyl Groups :
- The cyclopropyl group in the target compound contrasts with methyl or ethyl substituents in analogs like 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 494194-50-2) and 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 337487-15-7) . Cyclopropyl’s steric bulk and electron-withdrawing nature may alter binding affinity in enzyme interactions compared to smaller alkyl groups. For example, methyl-substituted triazoles show moderate antibacterial activity against Staphylococcus aureus , while cyclopropyl derivatives could enhance selectivity for kinase targets .
Substituent Effects on Position 5
- Bromophenyl vs. Chlorophenyl/Phenyl Groups: Replacing the bromine atom in the 4-bromophenyl group with chlorine (e.g., yucasin, 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) reduces steric hindrance but maintains strong electron-withdrawing effects. Yucasin inhibits auxin biosynthesis by targeting YUC flavin monooxygenases, with IC₅₀ values in the micromolar range .
Table 1: Comparative Bioactivities of Triazole-Thiol Derivatives
Physicochemical Properties
- Cyclopropyl’s strain energy may reduce aqueous solubility relative to methyl groups, as seen in adamantane-containing triazoles .
In Silico and Experimental Findings
- Molecular docking studies on 5-R-4-phenyl-triazole-3-thiols reveal that electron-rich substituents (e.g., indole, pyrrole) enhance binding to lanosterol 14α-demethylase (−8.5 kcal/mol), a target for antifungal agents .
- Halogenated derivatives (e.g., bromophenyl) show stronger van der Waals interactions with enzyme pockets, correlating with lower IC₅₀ values in cholinesterase inhibition .
Biological Activity
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a unique combination of a triazole ring, a bromophenyl group, and a cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting findings from various studies and summarizing its therapeutic potential.
Chemical Structure and Properties
The IUPAC name for this compound is 3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione. Its molecular formula is , with a molecular weight of approximately 284.19 g/mol. The compound is recognized for its distinct chemical structure, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor, particularly affecting enzymes involved in microbial metabolism. This inhibition leads to antimicrobial effects and potential applications in treating infections.
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles demonstrate efficacy against various bacterial strains. In vitro tests have revealed that this compound exhibits notable antibacterial activity against Gram-positive bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Bacillus subtilis | 18 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study conducted on liver cancer cell lines (Hep-G2) demonstrated that it possesses cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | Cell Viability (%) at 100 µg/mL |
|---|---|---|
| Doxorubicin | Hep-G2 | 10.8 ± 0.41 |
| This compound | Hep-G2 | 12.93 ± 0.55 |
These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of various triazole derivatives including our compound against clinical isolates of bacteria. The study found that the triazole derivatives exhibited significant inhibitory effects on bacterial growth.
- Cytotoxicity Assessment : In another study focusing on anticancer activity, several triazole compounds were synthesized and evaluated for their cytotoxic effects on Hep-G2 cells. The results indicated that structural modifications significantly enhanced their anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:
- Acylation of cyclopropane derivatives with bromophenyl-containing reagents.
- Hydrazinolysis to form intermediate hydrazides.
- Cyclization via nucleophilic addition with phenylisothiocyanate in alcoholic media, followed by alkaline heterocyclization .
- Alkylation of the thiol group using bromoalkanes under optimized solvent conditions (e.g., methanol or propan-2-ol for higher yields) .
Q. How is the structural identity of this compound validated?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl), cyclopropyl protons (δ 1.2–1.6 ppm), and thiol (-SH) resonance (δ 3.3–3.5 ppm, broad) .
- IR Spectroscopy : S-H stretch at ~2550 cm⁻¹, C-Br vibration at 650 cm⁻¹, and triazole ring vibrations at 1500–1600 cm⁻¹ .
- Chromatography : HPLC-DAD/MS confirms retention time and molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .
Q. What preliminary biological activities have been reported?
- Antimicrobial Screening : Derivatives with similar triazole-thiol scaffolds show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via agar diffusion assays .
- Thiol Reactivity : The -SH group enables disulfide bond formation, suggesting potential for covalent inhibition of cysteine proteases or redox-modulated targets .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives targeting kinases or cytochrome P450 enzymes?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known triazole-thiol interactions (e.g., lanosterol 14-α-demethylase (3LD6), cyclooxygenase-2 (COX-2)) .
- Docking Workflow :
Prepare the ligand (target compound) using Open Babel for charge assignment.
Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).
Validate docking poses against co-crystallized ligands (e.g., ketoconazole for 3LD6) .
- Key Interactions : Hydrogen bonding with Trp213 (3LD6) or hydrophobic contacts with COX-2’s active site .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Cyclopropyl Group : Enhances metabolic stability compared to phenyl due to reduced π-stacking with hepatic enzymes .
- Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity increases halogen bonding with target residues, improving inhibitory potency (e.g., IC₅₀ reduced by 30% in kinase assays) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable antifungal activity)?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution) to minimize protocol variability .
- Control for Thiol Oxidation : Include reducing agents (e.g., DTT) in assays to stabilize the active -SH form .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL activity cliffs analysis) to identify outliers .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
